2-((2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide
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Description
2-((2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H19FN4OS2 and its molecular weight is 438.54. The purity is usually 95%.
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Scientific Research Applications
Molecular Modeling and Anticancer Screening
A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized, showing powerful cytotoxic results against breast cancer, with molecular modeling providing insights into their potential mechanisms of action. This research underscores the potential for using such compounds in cancer therapy, especially for breast cancer treatments. These findings are supported by the use of DFT calculations and cytotoxic activity evaluations against different cancer cell lines (Sraa Abu-Melha, 2021).
Antitumor Activity Evaluation
The antitumor activities of new derivatives of 2-(4-aminophenyl)benzothiazole, bearing different heterocyclic rings, were investigated. Some compounds showed considerable anticancer activity against a range of cancer cell lines, indicating the potential therapeutic applications of these molecules in oncology (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Insecticidal Assessment
Innovative heterocycles incorporating a thiadiazole moiety were synthesized and assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research suggests that compounds based on thiadiazole could be effective in pest management strategies (A. Fadda, M. Salam, E. Tawfik, E. Anwar, H. Etman, 2017).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives were synthesized and evaluated for their antioxidant activity, highlighting the potential of these compounds in addressing oxidative stress-related conditions. The study not only sheds light on the coordination chemistry of these molecules but also on their significant antioxidant properties (K. Chkirate, S. Fettach, K. Karrouchi, N. K. Sebbar, E. Essassi, J. Mague, S. Radi, M. El Abbes Faouzi, N. N. Adarsh, Y. Garcia, 2019).
Glutaminase Inhibitors
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs were synthesized and evaluated as glutaminase inhibitors, showing promise for the treatment of cancer by targeting metabolic pathways specific to cancer cells. This research highlights the potential of these analogs in cancer therapy (K. Shukla, D. Ferraris, A. Thomas, M. Stathis, Bridget R Duvall, Greg Delahanty, J. Alt, R. Rais, C. Rojas, P. Gao, Yan Xiang, C. Dang, B. Slusher, T. Tsukamoto, 2012).
Properties
IUPAC Name |
2-[[2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4OS2/c1-2-14-3-5-16(6-4-14)20-26-19(15-7-9-17(23)10-8-15)21(27-20)30-13-18(28)25-22-24-11-12-29-22/h3-12H,2,13H2,1H3,(H,26,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTRORHFFHEXEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.